molecular formula C19H16ClN B3131565 N-([1,1'-Biphenyl]-4-ylmethyl)-2-chloroaniline CAS No. 356530-17-1

N-([1,1'-Biphenyl]-4-ylmethyl)-2-chloroaniline

Cat. No. B3131565
CAS RN: 356530-17-1
M. Wt: 293.8 g/mol
InChI Key: GOYUZBTZRUCZMY-UHFFFAOYSA-N
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Description

Biphenyl, a compound structurally related to “N-([1,1’-Biphenyl]-4-ylmethyl)-2-chloroaniline”, is an organic compound that forms colorless crystals . It’s notable as a starting material for the production of polychlorinated biphenyls (PCBs), which were once widely used as dielectric fluids and heat transfer agents .


Synthesis Analysis

The synthesis of similar compounds often involves reactions such as esterification, which is a reaction between alcohols/phenols and carboxylic acids . Another common method is diazotization, which involves the conversion of primary aromatic amines into diazonium compounds .


Molecular Structure Analysis

The molecular structure of biphenyl consists of two connected phenyl rings . In the gas phase, the molecule exists in two enantiomorphic twisted forms with an angle between the planes of the two rings of 44.4° .


Chemical Reactions Analysis

The chemical reactions of biphenyl and similar compounds can vary widely depending on the conditions and the specific substituents present on the biphenyl ring .


Physical And Chemical Properties Analysis

Biphenyl is a solid at room temperature, with a melting point of 69.2 °C (156.6 °F). It’s insoluble in water, but soluble in typical organic solvents .

Scientific Research Applications

Photoreactivity and Catalysis

N-([1,1'-Biphenyl]-4-ylmethyl)-2-chloroaniline and its derivatives have been studied for their photoreactivity. For instance, 4-chloroaniline and its N,N-dimethyl derivative undergo efficient photoheterolysis in polar media via the triplet state. These compounds form triplet phenyl cations, which exhibit mixed carbene-diradical character and can further react to form various compounds. This photoreactivity offers potential applications in catalysis and synthesis of complex organic compounds (Guizzardi et al., 2001).

Enzymatic Hydrolysis

Research has demonstrated the ability of enzymes from soil bacteria to hydrolyze compounds related to 4-chloroaniline, suggesting potential applications in bioremediation and environmental sciences. Specifically, enzymes from Pseudomonas sp. can hydrolyze phenylcarbamate herbicides, releasing 3-chloroaniline (Kearney & Kaufman, 1965).

Antimicrobial Activity

Derivatives of 4-chloroaniline have been synthesized and studied for their antimicrobial properties. For instance, certain compounds synthesized from 4-chloroaniline have shown significant antimicrobial activity against various bacterial species. This indicates potential applications in developing new antimicrobial agents (Patel et al., 2011; Patel et al., 2012).

Pharmaceutical Applications

Compounds derived from 4-chloroaniline have been studied for their pharmaceutical applications, particularly in antihypertensive and anti-tyrosinase activities. This research includes the synthesis and evaluation of derivatives for their potential use in treating hypertension and other conditions (Sharma et al., 2010; Kwong et al., 2017).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, some biphenyl derivatives are used as angiotensin-II receptor antagonists, which are a class of compounds used to treat hypertension .

Safety and Hazards

Biphenyl can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s also very toxic to aquatic life with long-lasting effects .

Future Directions

The future directions for research on biphenyl and its derivatives could involve the development of new synthetic methods, the exploration of new applications (such as in organic light-emitting diodes ), and the investigation of their biological activities .

properties

IUPAC Name

2-chloro-N-[(4-phenylphenyl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN/c20-18-8-4-5-9-19(18)21-14-15-10-12-17(13-11-15)16-6-2-1-3-7-16/h1-13,21H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOYUZBTZRUCZMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CNC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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